molecular formula C27H27BrN2O3 B11642342 9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11642342
M. Wt: 507.4 g/mol
InChI Key: WUTQZPUVBCBFEO-UHFFFAOYSA-N
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Description

9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a bromine atom, butoxyphenyl, and methoxyphenyl groups attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core. Its distinct chemical structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Bromination: Introduction of the bromine atom into the benzoxazine ring.

    Substitution Reactions: Attachment of butoxyphenyl and methoxyphenyl groups through nucleophilic substitution.

    Cyclization: Formation of the dihydropyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    9-Bromo-10-phenylanthracene: Used in OLED materials.

    5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, leading to different reactivity and applications.

    2-(4-Methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks both the bromine atom and butoxyphenyl group, resulting in distinct chemical properties.

Properties

Molecular Formula

C27H27BrN2O3

Molecular Weight

507.4 g/mol

IUPAC Name

9-bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O3/c1-3-4-15-32-22-12-7-19(8-13-22)27-30-25(23-16-20(28)9-14-26(23)33-27)17-24(29-30)18-5-10-21(31-2)11-6-18/h5-14,16,25,27H,3-4,15,17H2,1-2H3

InChI Key

WUTQZPUVBCBFEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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